molecular formula C10H18ClN3S B15139955 Pramipexole-d7-1 (dihydrochloride)

Pramipexole-d7-1 (dihydrochloride)

Cat. No.: B15139955
M. Wt: 254.83 g/mol
InChI Key: YLOYRMPMRZXEMW-IEFZSOSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramipexole-d7-1 (dihydrochloride) is a deuterium-labeled derivative of Pramipexole dihydrochloride. Pramipexole dihydrochloride is a selective dopamine D2-type receptor agonist that can penetrate the blood-brain barrier. It is primarily used in the research of Parkinson’s disease and restless legs syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of high-purity Pramipexole dihydrochloride involves several steps:

    Starting Material: (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole.

    Solvent: Tetrahydrofuran.

    Reaction: The starting material reacts in the presence of a reducing agent.

    Termination: The reaction is terminated by adding dilute hydrochloric acid.

    pH Adjustment: Sodium hydroxide solution is added to adjust the pH.

    Extraction: An extracting agent is used to extract the product.

    Salt Formation: Concentrated hydrochloric acid is added dropwise to form the salt.

    Crystallization: The product is cooled and crystallized.

    Drying: The final product is filtered and dried.

Industrial Production Methods

The industrial production of Pramipexole dihydrochloride follows similar steps but is optimized for higher yield and purity. The process ensures a purity of over 99.95 percent and stable water content, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pramipexole-d7-1 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Pramipexole-d7-1 (dihydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Pramipexole-d7-1 (dihydrochloride) exerts its effects by stimulating dopamine D2-type receptors in the brain. This stimulation enhances dopamine activity, which is crucial for motor control and other neurological functions. The compound binds to D2, D3, and D4 receptors with high affinity, leading to improved dopamine signaling and alleviation of symptoms associated with dopamine deficiency .

Comparison with Similar Compounds

Similar Compounds

    Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Uniqueness

Pramipexole-d7-1 (dihydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more precise quantitation during drug development and offers potential advantages in terms of stability and efficacy .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and identify impurities in Pramipexole-d7-1 (dihydrochloride)?

  • Methodology : Utilize reversed-phase HPLC with UV detection, as per USP guidelines. Calibrate the system using USP Pramipexole Standard stock solution and validate against impurities like "Pramipexole Related Compound D" (limit: ≤1.0%). Include relative response factors from USP Table 2 for quantification .
  • Key Parameters : Ensure peak resolution between analytes, validate linearity (e.g., 80–120% of target concentration), and apply correction factors for impurities with divergent UV responses .

Q. What factors influence the synthesis and stability of Pramipexole-d7-1 (dihydrochloride) in laboratory settings?

  • Methodology : Optimize reaction conditions (e.g., pH, temperature) during the coupling of deuterated propylamine to the benzothiazole core. Monitor enantiomeric purity via chiral chromatography, as minor enantiomers (e.g., R-(+)-Pramipexole) may alter pharmacological activity .
  • Stability Testing : Conduct accelerated degradation studies under heat/humidity (ICH Q1A guidelines) and analyze degradation products using LC-MS to identify hydrolysis or oxidation pathways .

Q. Why is the dihydrochloride salt form preferred in pharmacological studies?

  • Methodology : Compare solubility, bioavailability, and stability of dihydrochloride vs. hydrochloride forms. The dihydrochloride salt (C₁₀H₁₇N₃S·2HCl·H₂O) enhances aqueous solubility, critical for in vivo dosing. Validate salt stability via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) .

Advanced Research Questions

Q. How can researchers address discrepancies in impurity profiles between synthesized batches and USP standards?

  • Methodology : Perform forced degradation studies to identify novel impurities. Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to characterize unknown peaks. Cross-validate with USP’s "Disregard Limit" (0.05%) and adjust synthesis protocols to minimize side reactions .

Q. What advanced techniques are used to study enantiomer-specific effects of Pramipexole-d7-1 (dihydrochloride)?

  • Methodology : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Compare binding affinities of S-(-)-Pramipexole (active enantiomer) and R-(+)-Pramipexole to dopamine D3 receptors using radioligand assays (e.g., [³H]-Spiperone competition) .

Q. How can mechanistic studies differentiate Pramipexole’s effects on dopaminergic vs. non-dopaminergic pathways?

  • Methodology : Use CRISPR-engineered D3 receptor-knockout cell lines to isolate receptor-specific effects. Pair with calcium imaging or cAMP assays to quantify pathway activation. Validate in vivo using microdialysis in rodent striatum .

Q. What in vivo models are optimal for evaluating Pramipexole-d7-1 (dihydrochloride) pharmacokinetics?

  • Methodology : Conduct cross-species studies (rodent vs. primate) to assess metabolic stability. Use deuterium labeling (e.g., d7 isotope) to track drug distribution via LC-MS/MS. Compare AUC and Cₘₐₓ between oral and intravenous administration .

Q. How should researchers validate novel analytical methods for Pramipexole-d7-1 (dihydrochloride)?

  • Methodology : Follow ICH Q2(R1) guidelines for precision, accuracy, and robustness. Test inter-day variability (≤2% RSD) and recovery rates (98–102%). Cross-check with USP’s "System Suitability" criteria (e.g., tailing factor <2) .

Q. What strategies ensure compliance with USP/EMA standards during preclinical development?

  • Methodology : Align impurity thresholds with USP’s Table 2 and EMA’s XEVMPD guidelines (Index SUB04004MIG). Submit batch-specific COAs detailing residual solvents (e.g., ≤0.5% ethanol) and heavy metals (e.g., Pd <0.001 mg/kg) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, reconcile in vitro IC₅₀ values with in vivo ED₅₀ by adjusting for protein binding and blood-brain barrier permeability. Use allometric scaling to extrapolate doses .

Properties

Molecular Formula

C10H18ClN3S

Molecular Weight

254.83 g/mol

IUPAC Name

(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride

InChI

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1/i1D3,2D2,5D2;

InChI Key

YLOYRMPMRZXEMW-IEFZSOSCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.